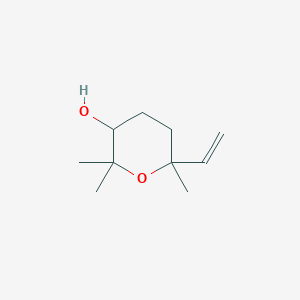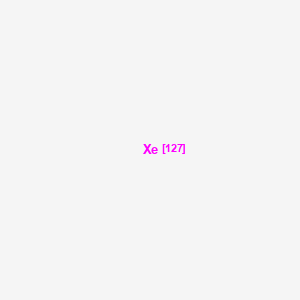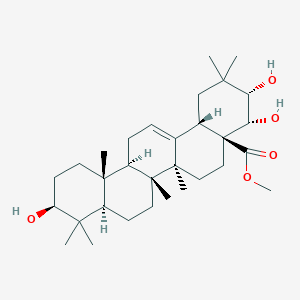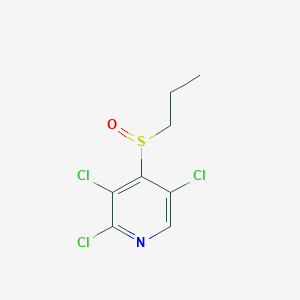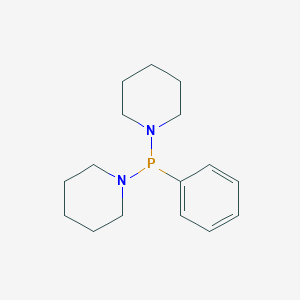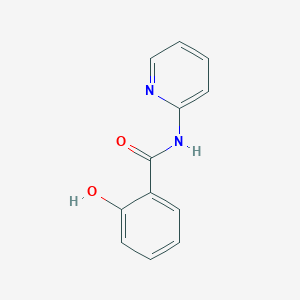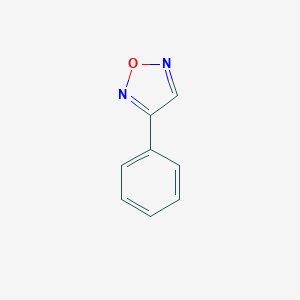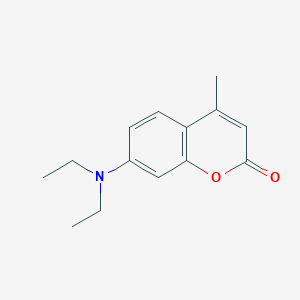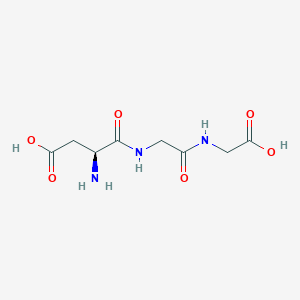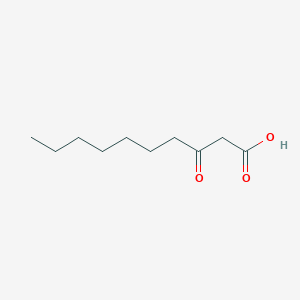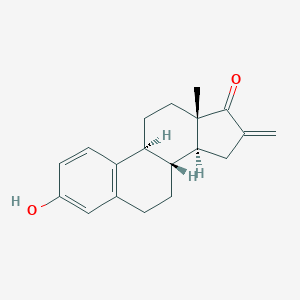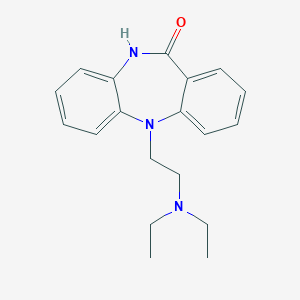
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- is a chemical compound that belongs to the family of benzodiazepines. It is commonly referred to as DIBD or dibenzodiazepine and has been extensively studied for its potential applications in scientific research.
作用機序
DIBD acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
生化学的および生理学的効果
The biochemical and physiological effects of DIBD are primarily mediated by its interaction with the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, which are consistent with its ability to enhance GABAergic neurotransmission. DIBD has also been shown to have muscle relaxant properties and to inhibit the release of certain neurotransmitters, such as glutamate and acetylcholine.
実験室実験の利点と制限
DIBD has several advantages as a tool in scientific research. It has a high affinity for the GABA-A receptor and is selective for the α1 subunit, which is the most abundant subunit in the brain. This makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. Additionally, DIBD has a longer half-life than other benzodiazepines, which allows for longer experiments.
However, there are also limitations to the use of DIBD in lab experiments. One limitation is its low solubility, which can make it difficult to administer in certain experimental paradigms. Additionally, DIBD has a high affinity for the GABA-A receptor, which can lead to receptor desensitization and downregulation with repeated administration.
将来の方向性
There are several future directions for the study of DIBD. One area of interest is the development of novel compounds that target specific subunits of the GABA-A receptor. Another area of interest is the study of the role of GABAergic neurotransmission in the pathophysiology of psychiatric and neurological disorders. Additionally, there is potential for the development of new therapeutic agents based on the structure of DIBD.
合成法
The synthesis of DIBD involves the condensation of 2-amino-N,N-diethylethylamine with 2-nitrobenzophenone followed by catalytic hydrogenation. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 50%.
科学的研究の応用
DIBD has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, DIBD has been used as a tool in neuroscience research to study the role of GABA receptors in the central nervous system.
特性
CAS番号 |
14870-41-8 |
|---|---|
製品名 |
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- |
分子式 |
C19H23N3O |
分子量 |
309.4 g/mol |
IUPAC名 |
11-[2-(diethylamino)ethyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H23N3O/c1-3-21(4-2)13-14-22-17-11-7-5-9-15(17)19(23)20-16-10-6-8-12-18(16)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |
InChIキー |
AMORDSNWJXKHMV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
正規SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
その他のCAS番号 |
14870-41-8 |
同義語 |
5-[2-(Diethylamino)ethyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



